![molecular formula C9H12Cl2O2 B14669121 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane] CAS No. 38334-85-9](/img/structure/B14669121.png)
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: is a complex organic compound characterized by its unique spiro structure, which includes a bicycloheptane ring fused with a dioxolane ring. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] typically involves the reaction of a suitable bicycloheptane derivative with a dioxolane precursor under controlled conditions. The reaction often requires the presence of a chlorinating agent to introduce the dichloro functionality. Common reagents include thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chlorine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like methoxide can yield a methoxy derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Applications De Recherche Scientifique
Chemistry: In chemistry, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] involves its interaction with molecular targets through its reactive chlorine atoms and spiro structure. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include nucleophilic substitution or addition reactions, depending on the specific target and conditions.
Comparaison Avec Des Composés Similaires
7,7-Dibromospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Similar in structure but with bromine atoms instead of chlorine.
7,7-Difluorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Contains fluorine atoms, offering different reactivity and stability.
7,7-Diiodospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane]: Iodine atoms provide unique reactivity compared to chlorine.
Uniqueness: 7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2’-[1,3]dioxolane] is unique due to the specific reactivity of its chlorine atoms, which allows for a wide range of chemical modifications. Its stability and structural features make it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
38334-85-9 |
|---|---|
Formule moléculaire |
C9H12Cl2O2 |
Poids moléculaire |
223.09 g/mol |
Nom IUPAC |
7',7'-dichlorospiro[1,3-dioxolane-2,3'-bicyclo[4.1.0]heptane] |
InChI |
InChI=1S/C9H12Cl2O2/c10-9(11)6-1-2-8(5-7(6)9)12-3-4-13-8/h6-7H,1-5H2 |
Clé InChI |
DPSUJCHTHHBNNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3C1C3(Cl)Cl)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


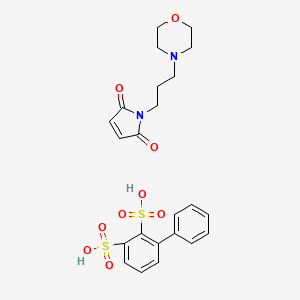
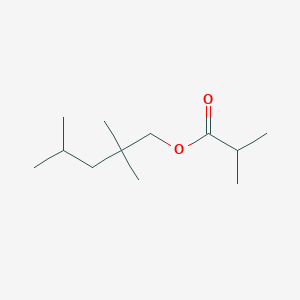
![[(Cyanocarbonyl)amino]methane](/img/structure/B14669051.png)
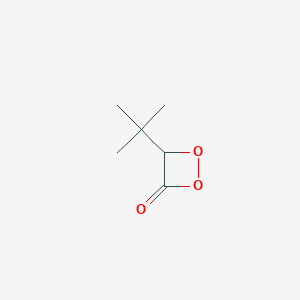
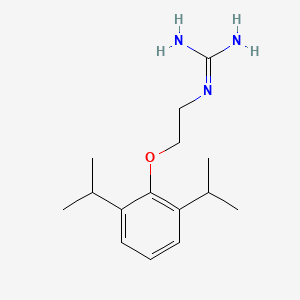


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
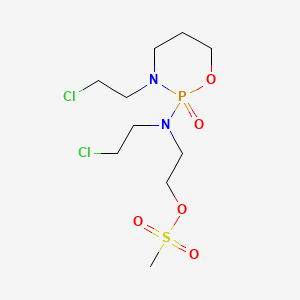


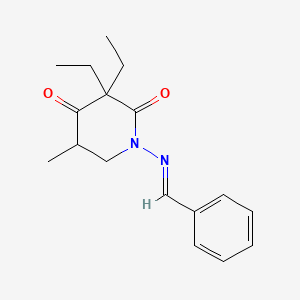
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)

